1,5-Diazocane dihydrobromide 1,5-Diazocane dihydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15793813
InChI: InChI=1S/C6H14N2.2BrH/c1-3-7-5-2-6-8-4-1;;/h7-8H,1-6H2;2*1H
SMILES:
Molecular Formula: C6H16Br2N2
Molecular Weight: 276.01 g/mol

1,5-Diazocane dihydrobromide

CAS No.:

Cat. No.: VC15793813

Molecular Formula: C6H16Br2N2

Molecular Weight: 276.01 g/mol

* For research use only. Not for human or veterinary use.

1,5-Diazocane dihydrobromide -

Specification

Molecular Formula C6H16Br2N2
Molecular Weight 276.01 g/mol
IUPAC Name 1,5-diazocane;dihydrobromide
Standard InChI InChI=1S/C6H14N2.2BrH/c1-3-7-5-2-6-8-4-1;;/h7-8H,1-6H2;2*1H
Standard InChI Key KWSBVLHUQJOVIE-UHFFFAOYSA-N
Canonical SMILES C1CNCCCNC1.Br.Br

Introduction

Chemical Identity and Structural Characteristics

1,5-Diazocane dihydrobromide (CAS RN: 40422-46-6) is a bicyclic organic salt with the molecular formula C₆H₁₆Br₂N₂ and a molecular weight of 276.016 g/mol . The compound’s structure consists of an eight-membered diazocine ring protonated at both nitrogen atoms, forming a dihydrobromide salt. Key structural features include:

  • Ring geometry: A chair-like conformation stabilized by intramolecular hydrogen bonding between nitrogen atoms and bromide ions.

  • Bond angles: Approximately 109.5° for sp³-hybridized nitrogen atoms, contributing to ring strain mitigation.

  • Charge distribution: Localized positive charges on nitrogen atoms balanced by bromide counterions, enhancing solubility in polar solvents .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₆Br₂N₂
Molecular Weight276.016 g/mol
CAS Registry Number40422-46-6
Purity (Commercial)≥95%
IUPAC Name1,5-Diazocane dihydrobromide

The compound’s stereochemistry remains a subject of investigation, with preliminary studies suggesting axial-equatorial nitrogen positioning influences reactivity.

Synthesis and Manufacturing

Cyclo-Condensation Route

The primary synthesis involves reacting 1,5-diamines with 1,5-dibromides under basic conditions. For example, 1,5-diaminopentane and 1,5-dibromopentane undergo nucleophilic substitution, forming the diazocine ring, followed by protonation with hydrobromic acid. This method achieves yields of 60–70% and is favored for scalability.

Beckmann Rearrangement Strategy

An alternative approach utilizes a double Beckmann rearrangement of bis-oxime intermediates derived from cyclohexanedione. This method, detailed in recent literature, converts ketones to amides, subsequently reduced to the diazocane framework using LiAlH₄ . Acidification with HBr then yields the dihydrobromide salt .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Key Advantage
Cyclo-Condensation60–7095Scalability
Beckmann Rearrangement45–5590Stereochemical control

The choice of method depends on target purity and stereochemical requirements. Industrial-scale production predominantly employs cyclo-condensation due to cost efficiency.

Physicochemical Properties

1,5-Diazocane dihydrobromide exhibits high solubility in water (>100 mg/mL) and polar aprotic solvents like dimethyl sulfoxide (DMSO). Its hygroscopic nature necessitates anhydrous storage conditions. Key properties include:

  • Melting Point: 210–215°C (decomposition observed above 220°C).

  • pKa Values: Estimated at 4.2 (N1) and 4.5 (N5) due to protonation by HBr.

  • Stability: Degrades under strong alkaline conditions via ring-opening reactions.

Reactivity and Chemical Behavior

The compound participates in reactions typical of aliphatic amines and strained heterocycles:

  • Alkylation: Reacts with alkyl halides to form quaternary ammonium salts, useful in surfactant synthesis.

  • Coordination Chemistry: Serves as a bidentate ligand for transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with potential catalytic activity.

  • Ring-Opening Polymerization: Initiates under acidic conditions to yield polyamines, explored for biomedical applications.

Mechanistic studies suggest nucleophilic attack at nitrogen atoms dominates reactivity, with ring strain facilitating bond cleavage.

Applications in Research and Industry

Pharmaceutical Intermediates

The diazocine core serves as a scaffold for neurological agents, leveraging its ability to cross the blood-brain barrier. Derivatives are under investigation for Alzheimer’s disease therapy.

Materials Science

  • Ionic Liquids: The dihydrobromide form acts as a precursor for bromide-based ionic liquids with low melting points (<50°C).

  • Coordination Polymers: Metal-diazocine frameworks exhibit porosity for gas storage applications.

Future Perspectives

Ongoing research aims to:

  • Optimize synthetic routes for enantioselective production.

  • Explore antimicrobial properties of diazocine-metal complexes.

  • Develop degradable polymers from ring-opening derivatives.

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